molecular formula C13H19NO2 B6006607 N-(sec-butyl)-4-ethoxybenzamide

N-(sec-butyl)-4-ethoxybenzamide

Cat. No. B6006607
M. Wt: 221.29 g/mol
InChI Key: LPVBWNAKEBOUAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-4-ethoxybenzamide, also known as SEB, is a chemical compound that has been studied for its potential use in scientific research. SEB is a member of the benzamide family of compounds and has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-4-ethoxybenzamide involves binding to the pore region of the Kv1.3 channel and blocking ion conduction. This results in a decrease in T cell activation and proliferation, which may be beneficial in the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
N-(sec-butyl)-4-ethoxybenzamide has been shown to have various biochemical and physiological effects. In addition to its activity on the Kv1.3 channel, N-(sec-butyl)-4-ethoxybenzamide has been shown to inhibit the activity of the voltage-gated sodium channel Nav1.5. This channel is expressed in cardiac tissue and plays a crucial role in cardiac conduction. By inhibiting Nav1.5 activity, N-(sec-butyl)-4-ethoxybenzamide may have potential use in the treatment of cardiac arrhythmias.

Advantages and Limitations for Lab Experiments

N-(sec-butyl)-4-ethoxybenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high level of purity. Additionally, N-(sec-butyl)-4-ethoxybenzamide has been shown to be selective for Kv1.3 and Nav1.5 channels, which reduces the risk of off-target effects. However, N-(sec-butyl)-4-ethoxybenzamide has several limitations. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, N-(sec-butyl)-4-ethoxybenzamide has not been extensively studied in vivo, which limits its potential use as a therapeutic agent.

Future Directions

There are several potential future directions for research involving N-(sec-butyl)-4-ethoxybenzamide. One area of interest is the development of N-(sec-butyl)-4-ethoxybenzamide analogs with improved solubility and selectivity. Additionally, further studies are needed to determine the efficacy of N-(sec-butyl)-4-ethoxybenzamide in vivo and its potential use as a therapeutic agent. Finally, N-(sec-butyl)-4-ethoxybenzamide may have potential use in the development of new treatments for autoimmune diseases and cardiac arrhythmias.

Synthesis Methods

The synthesis of N-(sec-butyl)-4-ethoxybenzamide involves the reaction of 4-ethoxybenzoic acid with sec-butylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction proceeds under mild conditions and yields N-(sec-butyl)-4-ethoxybenzamide as a white crystalline solid with a melting point of 130-132°C.

Scientific Research Applications

N-(sec-butyl)-4-ethoxybenzamide has been studied for its potential use in scientific research due to its ability to modulate the activity of certain ion channels. Specifically, N-(sec-butyl)-4-ethoxybenzamide has been shown to selectively inhibit the activity of the voltage-gated potassium channel Kv1.3. This channel is expressed on the surface of T cells and plays a crucial role in T cell activation and proliferation. By inhibiting Kv1.3 activity, N-(sec-butyl)-4-ethoxybenzamide has the potential to modulate the immune response and may be useful in the treatment of autoimmune diseases.

properties

IUPAC Name

N-butan-2-yl-4-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-4-10(3)14-13(15)11-6-8-12(9-7-11)16-5-2/h6-10H,4-5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVBWNAKEBOUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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